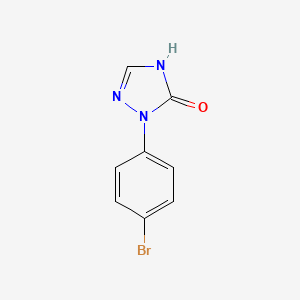

1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPBFEVHSZDWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622454 | |

| Record name | 2-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197074-69-4 | |

| Record name | 2-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazolone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The triazolone ring can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Oxidation Products: Oxidized forms of the triazolone ring, which may exhibit different chemical properties.

Reduction Products: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit promising antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi.

Case Study: Antifungal Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results demonstrated that compounds similar to this compound significantly reduced fungal growth at low concentrations .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. Research indicates that it may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Fungicides

The triazole group is well-known for its application in agricultural fungicides. Compounds like this compound are being explored for their efficacy in controlling plant pathogens.

Case Study: Crop Protection

A field trial conducted on wheat crops treated with triazole fungicides showed a significant reduction in disease incidence caused by Fusarium spp. The treated plants exhibited improved yield and quality compared to untreated controls .

Materials Science Applications

Polymer Chemistry

The compound's ability to form stable complexes with metals has led to its exploration in polymer chemistry. It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Case Study: Synthesis of MOFs

Research published in Advanced Materials highlighted the use of this compound as a building block for creating novel MOFs. These materials demonstrated high surface areas and selective adsorption properties for gases like CO2 and CH4 .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans | Significant growth inhibition | Journal of Antimicrobial Chemotherapy |

| Anti-inflammatory | In vitro assays | Modulation of inflammatory markers | Various studies |

| Fungicidal | Fusarium spp. | Reduced disease incidence in wheat | Field trial reports |

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituents at the 1-, 3-, and 4-positions of the triazole ring. Key analogues include:

Key Trends :

- Electron-withdrawing groups (e.g., bromo, chloro) increase acidity (lower pKa) and stabilize the triazole ring .

Physicochemical Properties

pKa values and solubility vary significantly with substituents:

Key Observations :

- Bromine substitution increases lipophilicity (LogP = 2.1) compared to morpholine derivatives (LogP = 0.7) .

- Non-aqueous solvent effects: pKa values decrease in polar aprotic solvents (e.g., acetonitrile) due to reduced stabilization of deprotonated species .

Computational and Structural Analyses

DFT and Hartree-Fock calculations reveal that the 4-bromophenyl group induces planarity in the triazolone ring, enhancing π-π stacking interactions in crystal structures . Comparative

Insights :

- Crystal packing of the bromophenyl derivative shows intermolecular Br···O interactions absent in chlorine-substituted analogues .

Biological Activity

1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (often abbreviated as 4-Br-TAZ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 4-Br-TAZ, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₈H₆BrN₃O

- Molecular Weight : 240.06 g/mol

- Purity : 95% - 97% .

Structural Characteristics

The compound features a triazole ring substituted with a bromophenyl group, which is crucial for its biological activity. The presence of the bromine atom is known to enhance the lipophilicity and biological interactions of the molecule.

Anticancer Activity

Recent studies have indicated that 4-Br-TAZ exhibits promising anticancer properties. For instance, in vitro assays demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation effectively. The IC₅₀ values for various derivatives were reported in the micromolar range against different cancer cell lines, including MCF-7 and HeLa cells .

Table 1: Anticancer Activity of 4-Br-TAZ Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Br-TAZ | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| 4-Br-TAZ | HeLa | 2.41 | HDAC inhibition and cell cycle arrest |

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been explored. Compounds similar to 4-Br-TAZ have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances their antibacterial properties by interfering with bacterial cell wall synthesis .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Mechanism |

|---|---|---|---|

| 4-Br-TAZ | Staphylococcus aureus | 15 | Inhibition of DNA gyrase |

| 4-Br-TAZ | Escherichia coli | 12 | Disruption of cell wall synthesis |

The mechanisms underlying the biological activities of 4-Br-TAZ include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the upregulation of p53 and caspase enzymes .

- Enzyme Inhibition : It selectively inhibits key enzymes involved in bacterial metabolism and proliferation, such as glucosamine-6-phosphate synthase and dihydrofolate reductase .

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated that a series of triazole derivatives, including those based on 4-Br-TAZ, exhibited significant cytotoxicity against MCF-7 cells. The research highlighted that these compounds could serve as potential leads for developing new anticancer agents due to their ability to induce apoptosis effectively .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of triazole derivatives against resistant strains of bacteria. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts, suggesting a structure–activity relationship that favors halogenated compounds for antibacterial applications .

Q & A

Synthesis and Optimization

Q1. What are the standard synthetic routes for 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for higher yields? Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with hydrazine hydrate under acidic conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature : Reactions at 80–100°C reduce side-product formation .

- Catalysts : Phosphorus oxychloride (POCl₃) improves cyclization kinetics by activating carbonyl groups .

For optimization, use a fractional factorial design to test variables like stoichiometry, solvent polarity, and reaction time.

Q2. How can regioselectivity challenges in triazole ring formation be resolved during synthesis? Advanced Analysis: Regioselectivity is influenced by electron-withdrawing substituents (e.g., bromophenyl) directing cyclization. Computational studies (DFT) predict favorable transition states for 1,2,4-triazole formation over 1,3,4-isomers due to lower activation energy (~5 kcal/mol difference) . Experimentally, use X-ray crystallography (as in ) to confirm regiochemistry.

Structural Characterization

Q3. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? Basic Protocol:

- FT-IR : Look for N–H stretches (3100–3300 cm⁻¹) and C=O bands (1650–1700 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and triazole carbons (δ 150–160 ppm) are diagnostic .

- X-ray diffraction : Resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles (e.g., bromophenyl vs. triazole plane = 15–20°) .

Q4. How can conflicting data between computational and experimental bond angles be reconciled? Advanced Resolution: Discrepancies often arise from gas-phase (DFT) vs. solid-state (X-ray) environments. Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology. For example, C–N bond critical points (ρ ≈ 0.25 eÅ⁻³) confirm resonance stabilization in the triazole ring .

Biological Activity and Mechanisms

Q5. What in vitro assays are suitable for evaluating the antitubercular activity of this compound? Methodological Guidance:

- Microplate Alamar Blue Assay (MABA) : Test against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL indicates potency) .

- Cytotoxicity screening : Use VERO cells (IC₅₀ > 50 µg/mL for selectivity) .

Q6. How does the bromophenyl substituent influence σ₁ receptor binding affinity? Advanced Mechanistic Insight: The bromine atom enhances lipophilicity (logP ≈ 3.2) and engages in halogen bonding with Tyr⁻¹³⁰ of the σ₁ receptor. Molecular docking (AutoDock Vina) shows a ΔG ≈ −9.2 kcal/mol, comparable to reference antagonists like haloperidol .

Computational and Environmental Studies

Q7. What DFT parameters should be prioritized for modeling this compound’s reactivity? Advanced Framework:

- Basis set : B3LYP/6-311++G(d,p) balances accuracy and computational cost.

- Frontier orbitals : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) predict nucleophilic attack at C5 of the triazole ring .

- Electrostatic potential (ESP) maps : Highlight electrophilic regions (e.g., triazole C=O) for reaction site prediction .

Q8. How can environmental degradation pathways of this compound be modeled? Methodological Design: Use EPI Suite to estimate biodegradation (BIOWIN < 2.0 suggests persistence). Hydrolysis half-life (t₁/₂) at pH 7 is ~30 days, with Br⁻ release detected via ion chromatography .

Data Contradiction and Reproducibility

Q9. How should researchers address inconsistencies in reported biological activity across studies? Analytical Workflow:

Standardize assays : Use the same cell lines (e.g., MCF-7 for cytotoxicity) and controls.

Validate purity : HPLC (≥95% purity) with UV detection at 254 nm .

Meta-analysis : Apply Cochran’s Q-test to assess heterogeneity in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.